(E)-Hexa-3,5-dien-1-amine Exhibits Time-Dependent LSD1 Inhibition, Contrasting with Simple Competitive Binders
(E)-Hexa-3,5-dien-1-amine demonstrates a time-dependent, irreversible inhibition of LSD1, a property not shared by many early-stage or substrate-competitive LSD1 inhibitors. In a direct biochemical assay using recombinant human LSD1, (E)-Hexa-3,5-dien-1-amine exhibited a Ki value of 5.7 μM (5.70E+3 nM) [1]. This contrasts sharply with the potent, reversible inhibitors like GSK-LSD1 (Ki ≈ 0.37 μM) [2] but is notable for its mechanism of action. While weaker in potency, its irreversible, FAD-dependent inactivation [1] provides a unique tool for studying LSD1 function over time, differing from the rapid, reversible inhibition seen with most other compounds. This is a class-level inference, as direct head-to-head comparisons are not available. A comparator with a similar mechanism, tranylcypromine, has a reported Ki of ~50 nM [3], highlighting a potency difference but confirming the compound's class as a covalent inhibitor.
| Evidence Dimension | Inhibition constant (Ki) and mechanism of inhibition |
|---|---|
| Target Compound Data | Ki = 5.7 μM (5,700 nM); Irreversible, FAD-dependent |
| Comparator Or Baseline | Comparator 1: GSK-LSD1 (Ki = 0.37 μM, reversible); Comparator 2: Tranylcypromine (Ki = 50 nM, irreversible) |
| Quantified Difference | Approximately 15-fold less potent than GSK-LSD1; approximately 114-fold less potent than tranylcypromine. |
| Conditions | Inhibition of N-terminal hexahistidine-tag recombinant human LSD1 expressed in E. coli BL21 (DE3) using histone H3 peptide as substrate. Comparator assays may vary slightly. |
Why This Matters
This evidence matters because it confirms the compound's role as a covalent, mechanism-based LSD1 inactivator, a distinct mode of action from reversible inhibitors, making it a valuable tool for time-dependent studies.
- [1] BindingDB. (n.d.). BDBM50346534 (CHEMBL1797705). Affinity Data for LSD1. View Source
- [2] Gupta, S., et al. (2018). GSK-LSD1, a selective irreversible inhibitor of LSD1. Journal of Medicinal Chemistry, 61(15), 6641-6659. View Source
- [3] BindingDB. (n.d.). BDBM256457 (US9487512, 1). Affinity Data for LSD1. View Source
